molecular formula C5H2Br2N4 B12971999 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B12971999
M. Wt: 277.90 g/mol
InChI Key: XNRPMYGNXZRZKP-UHFFFAOYSA-N
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Description

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of bromine atoms at the 3rd and 6th positions of the triazolo[4,3-a]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a one-pot synthesis approach, where the starting materials undergo intramolecular cyclization and hydrogen transfer to form the desired product . The reaction conditions often include the use of catalysts such as dicationic molten salts based on Tropine, which facilitate the reaction under solvent-free conditions or in green solvents like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The catalyst can be recovered and reused multiple times, making the process environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and specific catalysts for cyclization reactions. The reaction conditions often involve heating under reflux and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The specific substitution pattern and the ability to undergo various chemical reactions make it a valuable compound for further research and development .

Properties

Molecular Formula

C5H2Br2N4

Molecular Weight

277.90 g/mol

IUPAC Name

3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C5H2Br2N4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H

InChI Key

XNRPMYGNXZRZKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NN=C(N21)Br)Br

Origin of Product

United States

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